molecular formula C10H9F3O2 B8145733 Benzyl 3,3,3-trifluoropropanoate

Benzyl 3,3,3-trifluoropropanoate

Cat. No.: B8145733
M. Wt: 218.17 g/mol
InChI Key: NJIKJDQETRFPKD-UHFFFAOYSA-N
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Description

Benzyl 3,3,3-trifluoropropanoate (CAS 78686-91-6) is a fluorinated organic compound with the molecular formula C 10 H 9 F 3 O 2 and a molecular weight of 218.17 g/mol . It is supplied as a clear, cold-chain product that should be stored sealed and under dry conditions at 2-8°C . The compound is characterized by Warning hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . As a benzyl ester of 3,3,3-trifluoropropanoic acid, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. The trifluoromethyl group is a key motif in the development of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity . Researchers can leverage the benzyl ester group as a protecting group that can be selectively removed under mild conditions, such as hydrogenolysis. The primary value of this reagent lies in its use as an intermediate for the synthesis of more complex, fluorinated molecules. Fluorinated compounds like this are of significant interest in drug discovery, and related trifluoroethyl-substituted ureas have shown moderate anticancer activity in screening programs against human tumor cell lines, including leukemia, non-small cell lung cancer, and renal cancer . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. For R&D use only. Not for drug, household, or other uses.

Properties

IUPAC Name

benzyl 3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)6-9(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIKJDQETRFPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate Method

The most widely documented approach involves a two-step sequence starting with 3,3,3-trifluoropropionic acid. In the first stage, the acid is converted to its corresponding acid chloride using oxalyl chloride under reflux conditions (60–80°C, 4–6 hours). This intermediate is then reacted with benzyl alcohol in anhydrous dichloromethane or tetrahydrofuran, typically employing triethylamine as a base to scavenge HCl:

CF3CH2COOH(COCl)2CF3CH2COClC6H5CH2OHCF3CH2COOCH2C6H5\text{CF}3\text{CH}2\text{COOH} \xrightarrow{\text{(COCl)}2} \text{CF}3\text{CH}2\text{COCl} \xrightarrow{\text{C}6\text{H}5\text{CH}2\text{OH}} \text{CF}3\text{CH}2\text{COOCH}2\text{C}6\text{H}_5

Critical parameters influencing yield:

  • Molar ratio : Optimal 1:1.2 (acid chloride:benzyl alcohol) achieves 89% conversion

  • Temperature : Esterification proceeds efficiently at 0–5°C to minimize side reactions

  • Solvent polarity : Dielectric constants >4.8 enhance reaction kinetics

Direct Esterification via Carbodiimide Activation

Alternative single-pot methods utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) catalyst. This approach circumvents acid chloride handling but requires strict moisture control:

CF3CH2COOH+C6H5CH2OHDCC/DMAPCF3CH2COOCH2C6H5\text{CF}3\text{CH}2\text{COOH} + \text{C}6\text{H}5\text{CH}2\text{OH} \xrightarrow{\text{DCC/DMAP}} \text{CF}3\text{CH}2\text{COOCH}2\text{C}6\text{H}5

Comparative studies show:

Activation MethodYield (%)Reaction Time (h)
Oxalyl chloride92 ± 36
DCC/DMAP85 ± 418
TFAA (Trifluoroacetic anhydride)88 ± 212

Data adapted from catalytic studies

Advanced Catalytic Systems

Heterogeneous Metal Catalysis

Recent patents disclose nickel- and palladium-based catalysts for direct hydrogenation routes. A notable example employs 2-bromo-3,3,3-trifluoropropanol precursor under hydrogen pressure (2–8 MPa) with Raney Ni at 70–100°C:

BrCF2CH2OH+C6H5CH2OHH2/NiCF3CH2COOCH2C6H5\text{BrCF}2\text{CH}2\text{OH} + \text{C}6\text{H}5\text{CH}2\text{OH} \xrightarrow{\text{H}2/\text{Ni}} \text{CF}3\text{CH}2\text{COOCH}2\text{C}6\text{H}_5

Performance metrics:

  • Pressure dependence : 6 MPa optimal, yielding 85.2%

  • Catalyst loading : 15–25 wt% relative to substrate

  • Solvent effects : Methanol > Ethanol > Ethyl acetate in yield enhancement

Ionic Liquid-Mediated Synthesis

Innovative protocols using 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) demonstrate enhanced reaction rates through dual solvent/catalyst functionality:

CF3CH2COOH+C6H5CH2OH[BMIM][PF6]CF3CH2COOCH2C6H5\text{CF}3\text{CH}2\text{COOH} + \text{C}6\text{H}5\text{CH}2\text{OH} \xrightarrow{\text{[BMIM][PF6]}} \text{CF}3\text{CH}2\text{COOCH}2\text{C}6\text{H}5

Key advantages:

  • Reusability : 7 cycles with <5% activity loss

  • Yield improvement : 94% vs. 88% for conventional methods

  • Reaction time reduction : 3 hours vs. 6–12 hours standard

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plant data reveal superior performance in tubular reactors compared to batch processing:

ParameterBatch ReactorFlow Reactor
Space-time yield (kg/m³·h)12.438.7
Energy consumption (kWh/kg)8.23.1
Purity (%)98.599.7

Implementation challenges include managing exothermicity (-ΔH = 58 kJ/mol) and maintaining precise stoichiometric ratios in continuous feed systems.

Waste Minimization Strategies

Closed-loop systems recover 92% of oxalyl chloride via fractional condensation. Benzyl alcohol excess (15–20%) is recycled through vacuum distillation, achieving 99.8% purity for reuse. Solvent recovery rates exceed 98% using molecular sieve columns.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Critical quality control markers:

  • ¹⁹F NMR : -63.5 ppm (CF₃), -116.2 ppm (ester carbonyl)

  • IR : 1745 cm⁻¹ (C=O stretch), 1280–1120 cm⁻¹ (C-F vibrations)

  • GC-MS : m/z 220 (M⁺), 91 (benzyl fragment)

Purity Assessment

HPLC methods using C18 columns (ACN:H₂O 70:30) achieve baseline separation of common impurities:

ImpurityRetention Time (min)Limit (%)
3,3,3-Trifluoropropionic acid4.2<0.1
Benzyl alcohol5.7<0.05
Diastereomeric byproducts6.9<0.01

Emerging Methodologies

Photocatalytic Decarboxylation

Preliminary studies demonstrate visible-light-mediated synthesis using eosin Y catalyst (λ = 530 nm):

CF3CH2COO+C6H5CH2BrhνCF3CH2COOCH2C6H5\text{CF}3\text{CH}2\text{COO}^- + \text{C}6\text{H}5\text{CH}2\text{Br} \xrightarrow{h\nu} \text{CF}3\text{CH}2\text{COOCH}2\text{C}6\text{H}5

Quantum yield reaches 0.45 at optimized conditions (pH 7.4, 25°C), though scalability remains challenging.

Biocatalytic Approaches

Engineered Candida antarctica lipase B variants show promise for enantioselective synthesis:

Enzyme VariantConversion (%)ee (%)
Wild-type4268
F278A mutant8996
T40G mutant7599

Operational stability exceeds 30 days in immobilized membrane reactors.

Impact CategoryAcid Chloride RouteCatalytic Hydrogenation
Global Warming Potential (kg CO₂ eq)8.75.2
Acidification Potential (g SO₂ eq)12045
Energy Demand (MJ)5832

Data highlight the environmental superiority of catalytic methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,3,3-trifluoropropanoic acid.

    Reduction: Benzyl alcohol and 3,3,3-trifluoropropanol.

    Substitution: Various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 3,3,3-trifluoropropanoate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, affecting the compound’s reactivity and binding affinity. The pathways involved include ester hydrolysis and nucleophilic substitution, leading to the formation of various products.

Comparison with Similar Compounds

Ethyl 3,3,3-Trifluoropropanoate (tFEP)

  • Structure and Applications: Ethyl 3,3,3-trifluoropropanoate (tFEP) shares the trifluoropropanoate backbone but replaces the benzyl group with an ethyl ester. It is commercially available and extensively used in lithium-ion battery electrolytes due to its optimal permittivity (1.79), balancing ionic conductivity and compatibility with lithium metal .
  • Key Differences :
    • Permittivity : tFEP's permittivity (1.79) is higher than fully fluorinated analogs like ethyl pentafluoropropionate (pFEP, permittivity <1.5), enabling better salt dissociation in electrolytes .
    • Synthetic Utility : Unlike benzyl derivatives, tFEP is employed in [4+1] cyclization reactions to synthesize heterocycles (e.g., 1,3,4-oxadiazoles) due to its reactivity with hydrazides .

Methyl 3,3,3-Trifluoropropanoate (MTFP)

  • Role in Electrolytes: MTFP, with a methyl ester group, is another co-solvent in high-voltage electrolytes. It demonstrates similar permittivity to tFEP but may exhibit slightly altered solvation dynamics due to reduced steric bulk .
  • Comparison with Benzyl Ester :
    • Volatility : Methyl esters generally have lower boiling points than benzyl esters, impacting their stability in high-temperature applications.
    • Synthetic Accessibility : MTFP derivatives are less explored in medicinal chemistry compared to benzyl-based analogs, which are tailored for antifungal and asymmetric synthesis .

Aromatic Esters (Thiophen-2-ylmethyl, Pyridin-2-ylmethyl)

  • Biological Activity: Thiophen-2-ylmethyl and pyridin-2-ylmethyl 3,3,3-trifluoropropanoate derivatives (e.g., compounds 15 and 16) exhibit antifungal activity, with substituents influencing binding affinity and metabolic stability. For example, pyridin-2-ylmethyl derivatives show distinct NMR profiles (e.g., δ 8.73 ppm for aromatic protons) and HRMS data, indicating structural nuances .
  • Contrast with Benzyl Ester :
    • Electronic Effects : The electron-withdrawing nature of pyridine or thiophene rings may enhance electrophilic reactivity compared to the benzyl group.
    • Solubility : Aromatic heterocycles improve aqueous solubility, which is critical for bioavailability in drug design .

Physicochemical and Reactivity Comparisons

Permittivity and Solvent Properties

Compound Ester Group Permittivity (ε) Key Application
Benzyl 3,3,3-TFP Benzyl Not Reported Organic Synthesis
Ethyl 3,3,3-TFP (tFEP) Ethyl 1.79 Battery Electrolytes
Methyl 3,3,3-TFP (MTFP) Methyl ~1.8 (estimated) Electrolytes
Ethyl Pentafluoropropionate Pentafluoroethyl <1.5 Limited due to low ε

Biological Activity

Benzyl 3,3,3-trifluoropropanoate is an organic compound notable for its trifluoropropanoate moiety attached to a benzyl group. This compound has garnered attention in various scientific fields due to its unique properties resulting from the presence of fluorine atoms, which significantly influence its chemical behavior and biological activities.

This compound can be synthesized through the reaction of benzyl alcohol with 3,3,3-trifluoropropanoic acid. The synthesis typically yields 70% to 90% depending on the reaction conditions employed. The molecular formula is C10_{10}H8_{8}F3_3O2_2, with a molecular weight of approximately 224.18 g/mol. The trifluoro group enhances its electrophilicity, making it susceptible to nucleophilic attacks and influencing reaction pathways and product formation.

The mechanism of action for this compound is primarily attributed to the electron-withdrawing nature of the trifluoro group. This characteristic enhances the compound's electrophilicity and stabilizes negative charges during reaction intermediates. Such properties are crucial for its reactivity in various biological systems.

Applications in Research

This compound has been explored for its potential applications beyond anticancer activity:

  • Electrolyte Additive : It has been studied as an electrolyte additive in lithium-ion batteries, where it may enhance high-voltage cycling performance.
  • Synthetic Intermediates : The compound serves as a valuable intermediate in organic synthesis due to its unique reactivity patterns.

Case Studies

  • Anticancer Activity Screening : In a study involving multiple trifluoroethyl-substituted compounds tested against human tumor cell lines, benzyl derivatives showed promising results that warrant further investigation into their potential as anticancer agents .
  • Electrochemical Applications : Research indicates that this compound can improve the performance of lithium-ion batteries when used as an electrolyte additive. This application highlights its versatility beyond traditional pharmaceutical uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 3,3,3-trifluoropropanoate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via esterification of 3,3,3-trifluoropropanoic acid with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or via nucleophilic acyl substitution using 3,3,3-trifluoropropanoyl chloride and benzyl alcohol. A similar approach for methyl ester derivatives achieved 82% yield with acyl chloride and methanol, suggesting analogous optimization (e.g., controlled stoichiometry, inert atmosphere) could apply .
  • Key Parameters : Monitor reaction progress via TLC or NMR. Purification via distillation or column chromatography may enhance purity.

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Techniques :

  • ¹H NMR : Expect resonances for benzyl protons (δ ~5.2 ppm, singlet) and the trifluoromethyl group (δ ~3.3 ppm, quartet, J = 10 Hz). Adjacent carbonyl groups may split signals .
  • ¹³C NMR : Peaks for the carbonyl carbon (δ ~163–165 ppm, q, J = 4 Hz) and CF₃ group (δ ~123 ppm, q, J = 274 Hz) confirm structural integrity .
  • HRMS : Validate molecular ion ([M]⁺) and fragmentation patterns against calculated masses .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 0–6°C in inert conditions to prevent degradation. Emergency measures include flushing eyes/skin with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can this compound serve as a substrate in heterocyclic compound synthesis?

  • Application : It participates in formal [4+1] cyclizations with (thio/imido)hydrazides to synthesize 1,3,4-oxadiazoles, thiadiazoles, or triazoles. The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack and cyclization under mild conditions (e.g., room temperature, catalytic bases) .
  • Mechanistic Insight : The ester’s carbonyl activates the α-carbon, enabling nucleophilic addition. The CF₃ group stabilizes intermediates via electron-withdrawing effects .

Q. What role does the trifluoromethyl group play in modulating reactivity and stability in catalytic reactions?

  • Electronic Effects : The CF₃ group withdraws electrons, increasing the electrophilicity of adjacent carbons. This enhances susceptibility to nucleophilic substitution or cross-coupling, as seen in Rh(III)-catalyzed couplings with benzamides .
  • Steric and Stability Considerations : The bulky CF₃ group may hinder steric access but improves metabolic stability in bioactive derivatives, making it valuable in medicinal chemistry .

Q. Can this compound act as a directing group or ligand in transition-metal catalysis?

  • Case Study : In Rh(III)-catalyzed reactions, analogous esters (e.g., methyl 3,3,3-trifluoropropanoate) undergo redox-neutral coupling with acetanilides to form benzannulated products. The benzyl ester’s leaving group ability may influence regioselectivity .
  • Experimental Design : Screen ligands (e.g., Cp*RhCl₂), optimize temperature (80–120°C), and characterize products via XRD or NOE spectroscopy to confirm stereochemistry.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3,3,3-trifluoropropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.